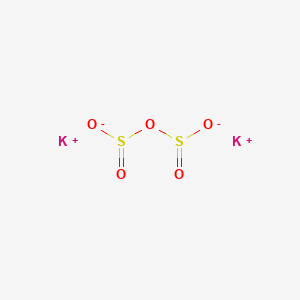
Disulfurous acid, potassium salt (1:2)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disulfurous acid, potassium salt (1:2) is an inorganic compound with the chemical formula K₂SO₄. It is also known as dipotassium sulfate or sulfuric acid dipotassium salt. This compound is commonly found in nature, particularly in volcanic lava and salt lakes. It appears as a colorless to white crystalline powder or crystals and is odorless with a bitter, hard, and saline-like taste .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Disulfurous acid, potassium salt (1:2) can be synthesized through several methods:
Reaction of Potassium Chloride with Sulfuric Acid: This method involves mixing potassium chloride (KCl) with sulfuric acid (H₂SO₄) in a container. The reaction produces dipotassium sulfate and hydrochloric acid (HCl) as by-products[ 2KCl + H₂SO₄ → K₂SO₄ + 2HCl ]
Reaction of Potassium Hydroxide with Sulfuric Acid: In this process, potassium hydroxide (KOH) is mixed with sulfuric acid, resulting in the formation of dipotassium sulfate and water (H₂O)[ 2KOH + H₂SO₄ → K₂SO₄ + 2H₂O ]
Industrial Production Methods
Industrial production of dipotassium;sulfinato sulfite typically involves the reaction of potassium chloride with sulfuric acid, similar to the laboratory method. The process is carried out in large reactors, and the product is purified through crystallization and filtration .
Análisis De Reacciones Químicas
Types of Reactions
Disulfurous acid, potassium salt (1:2) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form potassium persulfate (K₂S₂O₈).
Reduction: It can be reduced to form potassium sulfite (K₂SO₃).
Substitution: It can undergo substitution reactions with other salts to form different potassium compounds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are commonly used for oxidation reactions.
Reducing Agents: Sodium thiosulfate (Na₂S₂O₃) or zinc (Zn) can be used for reduction reactions.
Substitution Reactions: These reactions typically occur in aqueous solutions at room temperature.
Major Products Formed
Oxidation: Potassium persulfate (K₂S₂O₈)
Reduction: Potassium sulfite (K₂SO₃)
Substitution: Various potassium salts depending on the reactants used
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of dipotassium;sulfinato sulfite involves its role as a source of potassium and sulfate ions Potassium is the major cation inside animal cells, while sodium is the major cation outside animal cellsThis potential allows cells to generate action potentials, which are critical for functions such as neurotransmission, muscle contraction, and heart function .
Comparación Con Compuestos Similares
Similar Compounds
Potassium Sulfite (K₂SO₃): Similar in structure but differs in oxidation state.
Potassium Bisulfite (KHSO₃): Contains one hydrogen atom, making it more acidic.
Potassium Persulfate (K₂S₂O₈): An oxidizing agent with a higher oxidation state.
Uniqueness
Disulfurous acid, potassium salt (1:2) is unique due to its balanced composition of potassium and sulfate ions, making it highly soluble in water and effective as a fertilizer. Its ability to undergo various chemical reactions also makes it versatile in different scientific and industrial applications .
Propiedades
Fórmula molecular |
K2O5S2 |
|---|---|
Peso molecular |
222.33 g/mol |
Nombre IUPAC |
dipotassium;sulfinato sulfite |
InChI |
InChI=1S/2K.H2O5S2/c;;1-6(2)5-7(3)4/h;;(H,1,2)(H,3,4)/q2*+1;/p-2 |
Clave InChI |
QVOMDXSQDOBBMW-UHFFFAOYSA-L |
SMILES canónico |
[O-]S(=O)OS(=O)[O-].[K+].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















